(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone
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Overview
Description
(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiolo ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and the furan moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Various volatile organic compounds found in spices
- Carbonylnitrile derivatives
Uniqueness
(4,4-Dimethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-furan-2-yl-methanone is unique due to its combination of a quinoline core, a dithiolo ring, and a furan moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13NO2S3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H13NO2S3/c1-17(2)14-13(16(21)23-22-14)10-6-3-4-7-11(10)18(17)15(19)12-8-5-9-20-12/h3-9H,1-2H3 |
InChI Key |
WDRUXMWBQABAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CO4)C(=S)SS2)C |
Origin of Product |
United States |
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